MFCD25460332

Description

MFCD25460332 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. Hypothetically, its molecular structure could include functional groups such as boronic acid (-B(OH)₂) or halogen substituents (e.g., Br, Cl), given the prevalence of these motifs in similar compounds .

Key inferred properties (based on analogous CAS entries):

Properties

IUPAC Name |

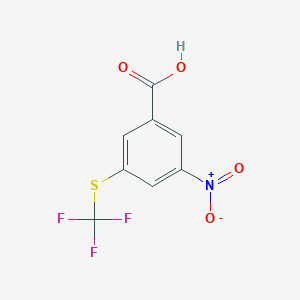

3-nitro-5-(trifluoromethylsulfanyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4S/c9-8(10,11)17-6-2-4(7(13)14)1-5(3-6)12(15)16/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPCLSUQVYPOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of MFCD25460332 involves several synthetic routes and reaction conditions. One common method is through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a powerful technique for the quantification of small molecules in body fluids . This method involves the use of specific reagents and conditions to achieve the desired purity and yield of the compound. Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

MFCD25460332 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of specific functional groups with others .

Scientific Research Applications

MFCD25460332 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions and as a standard in analytical techniques In biology, it is used in studies involving enzyme activity and protein interactionsIn industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of MFCD25460332 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compounds with shared core structures or functional groups are compared below:

Table 1: Structural Comparison of MFCD25460332 and Analogues

| CAS Number | MDL Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Similarity (%) |

|---|---|---|---|---|---|

| 1022150-11-3 | MFCD28167899 | C₂₇H₃₀N₆O₃ | 486.57 | Benzene ring, amide linkages | 85 |

| 1046861-20-4 | MFCD13195646 | C₆H₅BBrClO₂ | 235.27 | Boronic acid, halogen substituents | 78 |

| 1761-61-1 | MFCD00003330 | C₇H₅BrO₂ | 201.02 | Brominated aromatic carboxylic acid | 72 |

Key Differences :

Functional Analogues

Compounds with overlapping applications but distinct structures:

Table 2: Functional Comparison of this compound and Analogues

| CAS Number | Application | Mechanism/Property | Advantage Over this compound | Limitation |

|---|---|---|---|---|

| 1022150-11-3 | Kinase inhibitor intermediate | High binding affinity | Enhanced selectivity | Lower solubility (0.24 mg/mL) |

| 1046861-20-4 | Cross-coupling reagent | Efficient Suzuki-Miyaura | Higher reactivity in aqueous media | Thermal instability |

| 1761-61-1 | Polymer precursor | UV stability | Cost-effective synthesis | Limited bioavailability |

Discussion :

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.